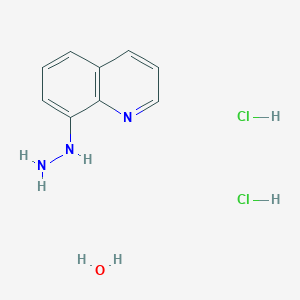

8-Hydrazinoquinoline dihydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-8-ylhydrazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;;/h1-6,12H,10H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUVGKLSAIOENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CC=C2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of 8 Hydrazinoquinoline Dihydrochloride Hydrate Research

Context within Quinoline (B57606) Chemistry and Hydrazine (B178648) Derivatives

Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine (B92270) ring. This structural motif is a cornerstone in medicinal chemistry and materials science, with quinoline derivatives forming the basis for a wide array of pharmaceuticals and functional materials. researchgate.netacs.org The nitrogen atom within the quinoline ring can act as a coordination site for metal ions, a property that is fundamental to its role in coordination chemistry. researchgate.net

Hydrazine and its derivatives are a class of inorganic compounds characterized by a nitrogen-nitrogen single bond. The terminal nitrogen in the hydrazine group is strongly nucleophilic, making it highly reactive toward electrophilic centers, particularly carbonyl groups. acs.org This reactivity is extensively utilized in organic synthesis. For instance, hydrazines react with aldehydes and ketones to form hydrazones, compounds containing a C=N-N linkage. wikipedia.orgfiveable.me This reaction is a cornerstone of classic organic transformations such as the Wolff-Kishner reduction, which converts a carbonyl group into a methylene group. fiveable.meorganicchemistrydata.org

8-Hydrazinoquinoline dihydrochloride (B599025) hydrate (B1144303) embodies the fusion of these two chemical domains. It possesses the planar, aromatic quinoline framework while featuring the highly reactive hydrazino group, positioning it as a valuable intermediate for synthesizing more complex heterocyclic systems and functional molecules. mdpi.comnih.govsamipubco.com

Significance in Organic Synthesis and Coordination Chemistry

The dual functionality of 8-hydrazinoquinoline makes it a significant tool for chemists. In organic synthesis, the hydrazino group is the primary site of reactivity. Its ability to condense with carbonyl compounds provides a reliable method for creating larger, more complex molecules.

| Reactant | Functional Group | Product | Product Type |

| Aldehyde | R-CHO | R-CH=N-NH-Quinoline | Hydrazone |

| Ketone | R₂C=O | R₂C=N-NH-Quinoline | Hydrazone |

This condensation to form hydrazones is not only a method for building molecular complexity but also serves as an intermediate step in multi-step reaction sequences. wikipedia.orgorganicchemistrydata.org For example, quinoline-based hydrazide-hydrazones, which contain an azomethine moiety (-NHN=CH-), are investigated for their potential biological activities. researchgate.net

In coordination chemistry, 8-hydrazinoquinoline functions as a ligand—a molecule that binds to a central metal atom to form a coordination complex. mdpi.comjptcp.com The significance of this compound lies in its potential to act as a bidentate chelator. The nitrogen atom of the quinoline ring and one of the nitrogen atoms from the adjacent hydrazino group can simultaneously donate lone pairs of electrons to a metal ion. This chelation results in the formation of a stable, five-membered ring structure with the metal center. This behavior is analogous to the well-studied chelating properties of 8-hydroxyquinoline (B1678124), which is known to form stable complexes with a wide variety of metal ions. researchgate.netnih.govmdpi.com The formation of such metal complexes with quinoline-based hydrazone ligands is an active area of research, with studies exploring the synthesis and characterization of complexes with transition metals like copper, nickel, cobalt, and iron. mdpi.commdpi.comasianpubs.org These coordination compounds are of interest for their potential applications in catalysis and materials science. acs.orgresearchgate.net

Synthetic Methodologies and Precursor Chemistry

Classical Synthesis Routes for 8-Hydrazinoquinoline Dihydrochloride (B599025)

The preparation of 8-hydrazinoquinoline dihydrochloride has been historically approached through several key classical methods, primarily utilizing functionalized quinoline (B57606) precursors.

One of the most established methods involves the diazotization of 8-aminoquinoline (B160924). In this process, the primary aromatic amine group of 8-aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine (B178648). A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in a concentrated acidic medium. The resulting 8-hydrazinoquinoline is then precipitated as its dihydrochloride salt.

Another classical route begins with 8-hydroxyquinoline (B1678124). This method involves the direct reaction of 8-hydroxyquinoline with hydrazine hydrate (B1144303), often under reflux conditions for an extended period. nih.gov This nucleophilic substitution reaction replaces the hydroxyl group with a hydrazino group.

A third approach utilizes 8-chloroquinoline (B1195068) as the starting material. The chloro group at the 8-position is susceptible to nucleophilic substitution by hydrazine. This reaction is typically carried out by heating 8-chloroquinoline with an excess of hydrazine hydrate. The resulting 8-hydrazinoquinoline is subsequently converted to its dihydrochloride salt.

Precursor Compounds and Starting Materials in Quinoline Functionalization

The synthesis of 8-hydrazinoquinoline dihydrochloride is intrinsically linked to the availability and chemistry of its precursor compounds. The functionalization of the quinoline ring is a critical aspect of this process.

8-Aminoquinoline: This is a primary precursor for one of the most common synthetic routes. chemrxiv.org The classical synthesis of 8-aminoquinoline itself starts from quinoline. parchem.com The process involves the nitration of quinoline to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are then separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline, often using a reducing agent like tin and hydrochloric acid. parchem.com Alternatively, 8-aminoquinoline can be prepared from 8-chloroquinoline via amination. parchem.com

8-Hydroxyquinoline: This compound serves as another key starting material. nih.gov The synthesis of 8-hydroxyquinoline can be achieved through several methods, including the alkali fusion of quinoline-8-sulfonic acid or the diazotization of 8-aminoquinoline followed by hydrolysis. researchgate.net

8-Chloroquinoline: As a precursor, 8-chloroquinoline provides a reactive site for nucleophilic substitution. Its synthesis can be accomplished from quinoline through various chlorination techniques.

The functionalization of the quinoline ring is a broad area of research, with various methods being developed to introduce different functional groups at specific positions, thereby creating a diverse range of quinoline derivatives for further chemical synthesis. researchgate.net

Optimization of Reaction Conditions for Hydrazinoquinoline Formation

The efficiency and yield of 8-hydrazinoquinoline synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice and concentration of catalysts or reagents.

For the synthesis of hydrazinoquinolines, the reaction temperature is a critical factor. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and decomposition of the product. The concentration of reactants, such as hydrazine hydrate, also plays a significant role. An excess of the nucleophile is often used to drive the reaction to completion.

The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. For instance, in the synthesis of related hydrazinylquinolin-2(1H)-ones, various solvent and base systems have been explored to optimize the yield. While pyridine (B92270) as a solvent at reflux provided the highest yield in one study, other systems like ethanol (B145695) with sodium ethoxide or toluene (B28343) with triethylamine (B128534) resulted in lower yields and longer reaction times.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of a hydrazinoquinoline derivative, showcasing how systematic variations in reaction conditions can impact the product yield.

| Entry | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Sodium Ethoxide | 78 | 24 | 75 |

| 2 | Toluene | Triethylamine | 110 | 48 | 62 |

| 3 | Pyridine | None | 115 | 8 | 91 |

| 4 | DMF | Triethylamine | 153 | 20 | 80 |

| 5 | Ethanol | Hydrochloric Acid | 78 | 24 | <5 |

This data demonstrates that a basic or neutral medium is generally favorable for this type of reaction, while acidic conditions can be detrimental. The optimization of these parameters is crucial for developing an efficient and economically viable synthetic process for 8-hydrazinoquinoline dihydrochloride hydrate.

Reactivity and Advanced Organic Transformations

Condensation Reactions Leading to Hydrazone Derivatives

The hydrazino group (-NHNH₂) in 8-hydrazinoquinoline is highly nucleophilic and readily undergoes condensation reactions with carbonyl compounds. This reaction is a cornerstone of its utility in organic synthesis, providing a straightforward route to a class of compounds known as hydrazones. The terminal nitrogen of the hydrazino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of aldehydes and ketones. This is typically followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. mdpi.comnih.gov

The general reaction can be represented as follows: Quinoline-8-NHNH₂ + R-CO-R' → Quinoline-8-N=C(R)R' + H₂O

These reactions are often carried out in polar solvents like ethanol (B145695) or methanol (B129727) and can be catalyzed by a small amount of acid. The resulting 8-quinolylhydrazones are valuable intermediates in their own right, often serving as precursors for further transformations, particularly cyclization reactions. The specific aldehydes and ketones used in the condensation reaction can be varied extensively, allowing for the introduction of a wide range of substituents and functional groups into the final hydrazone product. This modularity is a key feature that synthetic chemists exploit to build molecular diversity.

A study on the related 2-hydrazinoquinoline (B107646) (HQ) demonstrated its effectiveness as a derivatization agent for aldehydes and ketones. The terminal hydrazinyl nitrogen in HQ, being a strong nucleophile, directly attacks the carbonyl carbon, leading to dehydration and the formation of a hydrazone. mdpi.com This reactivity is directly analogous to that of 8-hydrazinoquinoline.

Table 1: Examples of Carbonyl Compounds for Hydrazone Formation

| Carbonyl Compound Class | Example | Resulting Hydrazone Feature |

|---|---|---|

| Aromatic Aldehydes | Benzaldehyde | Aryl-substituted hydrazone |

| Aliphatic Aldehydes | Acetaldehyde | Alkyl-substituted hydrazone |

| Aromatic Ketones | Acetophenone | Di-substituted hydrazone with one aryl and one alkyl group |

| Aliphatic Ketones | Acetone | Di-alkyl substituted hydrazone |

| Heterocyclic Carbonyls | 2-Pyridinecarboxaldehyde | Hydrazone bearing a heterocyclic moiety |

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

The hydrazone derivatives of 8-hydrazinoquinoline are pivotal intermediates for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions, often referred to as cyclocondensation reactions, lead to the formation of new rings fused to the quinoline (B57606) scaffold. beilstein-journals.org This strategy is a powerful tool for constructing complex polycyclic aromatic systems, which are of significant interest in medicinal chemistry and materials science.

One of the most common applications is the synthesis of pyrazolo[4,3-h]quinolines . This can be achieved by reacting 8-hydrazinoquinoline with β-dicarbonyl compounds or their equivalents. The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring. The synthesis of various pyrazolo[4,3-f]quinoline and pyrazolo[3,4-b]quinoline derivatives often involves the reaction of substituted quinolines with hydrazine (B178648), highlighting the general utility of this synthetic approach. mdpi.com

Another important class of fused heterocycles accessible from 8-hydrazinoquinoline are triazoloquinolines . For instance, reaction of 8-hydrazinoquinoline with reagents containing a C-N fragment, such as cyanogen (B1215507) bromide or carboxylic acid derivatives under specific conditions, can lead to the formation of a fused 1,2,4-triazole (B32235) ring, resulting in a organic-chemistry.orgacs.orgnih.govtriazolo[4,3-h]quinoline system. The synthesis of various organic-chemistry.orgacs.orgnih.govtriazoloquinoline isomers has been reported starting from the corresponding hydrazinoquinoline precursors. bohrium.com

These cyclization reactions significantly expand the chemical space accessible from 8-hydrazinoquinoline, providing routes to novel heterocyclic frameworks with potentially interesting biological and photophysical properties.

Table 2: Fused Heterocyclic Systems from 8-Hydrazinoquinoline

| Fused Ring System | Typical Reagent for Cyclization | Resulting Heterocycle |

|---|---|---|

| Pyrazole | β-Diketones, β-Ketoesters | Pyrazolo[4,3-h]quinoline |

| 1,2,4-Triazole | Carboxylic acids, Orthoesters | organic-chemistry.orgacs.orgnih.govTriazolo[4,3-h]quinoline |

| Pyridazine | α,β-Unsaturated ketones (via hydrazone) | Pyridazino[4,5-h]quinoline |

Electrophilic and Nucleophilic Substitution Pathways

The quinoline ring system in 8-hydrazinoquinoline is susceptible to both electrophilic and nucleophilic substitution reactions, although the presence of the hydrazino group significantly influences the regioselectivity and reactivity.

Electrophilic Aromatic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, substitution is favored on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. For quinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions. quimicaorganica.orgyoutube.com The presence of the hydrazino group at the C8 position, which is an activating group due to the lone pairs on the nitrogen atoms, is expected to influence the position of further electrophilic attack. The -NHNH₂ group is an ortho-, para-director. Therefore, electrophilic substitution on 8-hydrazinoquinoline would be predicted to occur at the C7 (ortho) and C5 (para) positions of the carbocyclic ring. Theoretical studies on the related 8-hydroxyquinoline (B1678124) have shown high electron density on the carbon atoms of the carbocyclic ring, making them susceptible to electrophilic attack. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the unsubstituted quinoline ring is difficult. However, if a good leaving group (like a halide) is present, or if the ring is activated by strongly electron-withdrawing groups (like a nitro group), nucleophilic substitution can occur. mdpi.comnih.gov In the case of 8-hydrazinoquinoline itself, direct nucleophilic substitution of hydrogen is unlikely. However, the hydrazino group can be displaced under certain harsh reaction conditions, or it can be transformed into other functional groups that can then participate in nucleophilic substitution reactions. For instance, diazotization of the hydrazino group could yield a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles.

Oxidation and Reduction Chemistry of the Hydrazino Moiety

The hydrazino group in 8-hydrazinoquinoline is redox-active and can undergo both oxidation and reduction reactions.

Oxidation: Arylhydrazines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of diazenes (azo compounds). For example, a convenient method for the oxidation of aromatic hydrazides to aromatic diazenes uses Bobbitt's salt, a metal-free oxoammonium reagent. organic-chemistry.orgodu.edu Oxidative dehydrogenation of hydrazines to azo compounds can also be achieved using catalysts like iron(III) with hydrogen peroxide. rsc.orgresearchgate.net More vigorous oxidation can lead to the cleavage of the N-N bond and the formation of an amino group or even complete removal of the nitrogen functionality, leading to the formation of quinoline. The oxidation of aryl hydrazides can also yield carboxylic acids under certain conditions. nih.gov

Reduction: The hydrazino group can be reduced, although this is less common than its oxidation. The N-N single bond in hydrazines can be cleaved by strong reducing agents or through catalytic hydrogenation. This would result in the formation of 8-aminoquinoline (B160924) and ammonia. Iron-mediated reduction of 1,2-diarylhydrazines leading to N-N bond cleavage has been reported. acs.orgnih.gov Reductive alkylation of arylhydrazides is also a known transformation, which proceeds with reagents like sodium borohydride (B1222165) in the presence of a carboxylic acid. cdnsciencepub.comunityfvg.it

Role of 8-Hydrazinoquinoline as a Reactive Intermediate

Beyond its direct transformations, 8-hydrazinoquinoline serves as a crucial reactive intermediate in the synthesis of more complex molecules. Its bifunctional nature allows it to be a linchpin in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgrsc.org

For example, 8-hydrazinoquinoline can participate in MCRs with an aldehyde and a β-dicarbonyl compound to rapidly assemble complex fused heterocyclic systems. In such a reaction, 8-hydrazinoquinoline would first form a hydrazone with the aldehyde, which then acts as an intermediate that reacts with the β-dicarbonyl compound to build a new ring system in a single synthetic operation.

Furthermore, arylhydrazines, in general, have been utilized as versatile partners in transition metal-catalyzed cross-coupling reactions. nih.gov They can serve as sources of aryl radicals or as coupling partners in C-H arylation reactions. This suggests that 8-hydrazinoquinoline could be employed as an intermediate in modern catalytic methods to introduce the 8-quinolyl moiety onto other molecular scaffolds or to functionalize the quinoline ring itself in novel ways. The ability to generate a reactive species from the hydrazino group under catalytic conditions opens up a wide range of possibilities for its use as a strategic intermediate in complex molecule synthesis.

Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis

The definitive solid-state structure of 8-hydrazinoquinoline dihydrochloride (B599025) hydrate (B1144303) was determined by a single-crystal X-ray diffraction study. This powerful analytical method has provided precise data on the geometric parameters and the supramolecular assembly of the compound.

Molecular Geometry and Cationic/Anionic Components

The crystallographic analysis reveals that the asymmetric unit of the compound consists of an 8-hydrazinoquinolinium cation, two chloride anions, and one water molecule. In the cationic species, both the quinoline (B57606) ring nitrogen and the terminal hydrazine (B178648) nitrogen are protonated, resulting in a dication. This is confirmed by the geometric parameters and the hydrogen-bonding environment around these nitrogen atoms. The quinoline ring system itself is essentially planar.

The fundamental components of the crystal structure are:

Cation: 8-Hydrazinoquinolinium (C₉H₁₁N₃)²⁺

Anions: Two Chloride ions (Cl⁻)

Solvate: One Water molecule (H₂O)

Intermolecular Hydrogen Bonding Networks

The crystal structure is stabilized by an extensive and intricate network of hydrogen bonds. These interactions involve the protonated nitrogen atoms of the cation, the chloride anions, and the water molecule. The water molecule and the chloride ions are particularly crucial in bridging the cationic units, creating a robust three-dimensional architecture.

Analysis of Planarity and Conformation in the Solid State

The 8-hydrazinoquinolinium cation adopts a planar conformation in the solid state. This planarity facilitates the observed π-π stacking interactions between the aromatic systems. The geometric data from the single-crystal X-ray diffraction analysis confirms the planarity of the quinoline ring system, which is a key feature of its solid-state conformation.

Powder X-ray Diffraction Studies

While single-crystal X-ray diffraction provides a detailed three-dimensional structure of a single crystal, powder X-ray diffraction (PXRD) is a valuable technique for characterizing the bulk polycrystalline material. The PXRD pattern of a crystalline solid is unique and serves as a fingerprint for that specific crystalline phase. Although detailed powder diffraction data for 8-hydrazinoquinoline dihydrochloride hydrate is not extensively reported in the primary literature, its pattern would be consistent with the crystal structure determined by the single-crystal analysis. Any variations in the powder pattern could indicate the presence of different polymorphs or hydration states.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of the 8-Hydrazinoquinoline moiety provides valuable information about the electronic environment of the protons attached to the quinoline (B57606) ring and the hydrazino group. Protons on the aromatic quinoline ring typically resonate in the downfield region, generally between δ 6.0 and 9.0 ppm, due to the deshielding effect of the ring current. tsijournals.com The specific chemical shifts are influenced by the electron-withdrawing nature of the heterocyclic nitrogen atom and the electron-donating character of the hydrazino substituent.

The protons on the phenyl ring portion (H5, H6, H7) and the pyridine (B92270) ring portion (H2, H3, H4) of the quinoline system exhibit distinct chemical shifts and coupling patterns. The electronegativity of the nitrogen atom in the quinoline ring causes a decrease in the shielding of nearby protons, such as H2 and H7. tsijournals.com The hydrazino group (-NHNH₂) protons would appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O). The chemical shifts for these protons can vary depending on the solvent and concentration.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for the 8-Hydrazinoquinoline Moiety

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.5 - 8.9 | Doublet of doublets (dd) | J(H2,H3) ≈ 4-5; J(H2,H4) ≈ 1.5-2 |

| H-3 | ~7.2 - 7.5 | Doublet of doublets (dd) | J(H3,H2) ≈ 4-5; J(H3,H4) ≈ 8-9 |

| H-4 | ~8.0 - 8.4 | Doublet of doublets (dd) | J(H4,H3) ≈ 8-9; J(H4,H2) ≈ 1.5-2 |

| H-5 | ~7.4 - 7.7 | Doublet (d) | J(H5,H6) ≈ 8-9 |

| H-6 | ~7.0 - 7.3 | Triplet (t) | J(H6,H5) ≈ 8-9; J(H6,H7) ≈ 7-8 |

| H-7 | ~7.3 - 7.6 | Doublet (d) | J(H7,H6) ≈ 7-8 |

| -NH- | Variable, broad | Singlet (br s) | N/A |

| -NH₂ | Variable, broad | Singlet (br s) | N/A |

Note: The exact chemical shifts and coupling constants can vary based on the solvent, concentration, and the specific salt form (dihydrochloride hydrate).

The ¹³C NMR spectrum complements the ¹H NMR data, providing a map of the carbon framework. The quinoline ring system displays nine distinct carbon signals. The chemical shifts are influenced by the hybridization and the electronic environment. Carbons adjacent to the nitrogen atom (C2, C8a) are typically deshielded and appear at higher chemical shifts. researchgate.net The carbon atom directly bonded to the hydrazino group (C8) is also significantly affected.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for the 8-Hydrazinoquinoline Moiety

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~148 - 152 |

| C-3 | ~120 - 124 |

| C-4 | ~135 - 139 |

| C-4a | ~127 - 131 |

| C-5 | ~128 - 132 |

| C-6 | ~115 - 119 |

| C-7 | ~108 - 112 |

| C-8 | ~145 - 149 |

| C-8a | ~138 - 142 |

Note: Data is estimated based on known values for substituted quinoline derivatives. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. rsc.org The spectrum of 8-Hydrazinoquinoline dihydrochloride (B599025) hydrate (B1144303) exhibits absorption bands corresponding to the vibrations of the quinoline ring and the hydrazino group.

Key vibrational modes include N-H stretching from the hydrazino group, C-H stretching from the aromatic ring, C=C and C=N stretching within the quinoline framework, and various bending vibrations. The presence of the dihydrochloride salt would influence the N-H stretching frequencies, often broadening the peaks and shifting them to lower wavenumbers due to hydrogen bonding with the chloride ions.

Interactive Data Table: Key IR Absorption Bands for 8-Hydrazinoquinoline

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| 3300 - 3100 | N-H stretching (hydrazino group) | Medium-Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 1620 - 1580 | C=N stretching (quinoline ring) | Strong |

| 1580 - 1450 | C=C aromatic ring stretching | Strong-Medium |

| 1250 - 1000 | C-H in-plane bending | Medium-Weak |

| 900 - 675 | C-H out-of-plane bending | Strong |

Note: Assignments are based on typical values for quinoline and hydrazine (B178648) derivatives. researchgate.netresearchgate.netvscht.cz

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with unsaturated functional groups, known as chromophores, can absorb UV or visible light to promote electrons to higher energy molecular orbitals. nanoqam.ca The quinoline ring system is an effective chromophore.

The UV-Vis spectrum of 8-Hydrazinoquinoline is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic system. libretexts.org These transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, typically occur in the UV region. The presence of the hydrazino group, an auxochrome with non-bonding electrons, can lead to n→π* transitions and may cause a bathochromic (red) shift of the π→π* absorption maxima to longer wavelengths. libretexts.org Studies on the related 8-hydroxyquinoline (B1678124) show absorption bands localized on the quinoline ring. researchgate.net

Interactive Data Table: Expected Electronic Transitions for 8-Hydrazinoquinoline

| Approximate λₘₐₓ (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~240 - 260 | π → π | Quinoline Ring |

| ~290 - 320 | π → π | Quinoline Ring |

| >320 | n → π | Hydrazino group lone pair to Quinoline π system |

Note: Wavelengths are estimations based on the quinoline chromophore and the expected influence of the hydrazino auxochrome. libretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk

For 8-Hydrazinoquinoline (C₉H₉N₃, Molecular Weight: 159.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 159. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, stable charged fragments. libretexts.org A primary fragmentation pathway for the quinoline radical cation involves the loss of hydrogen cyanide (HCN), resulting in a C₈H₆⁺ fragment. rsc.org Other likely fragmentations for 8-Hydrazinoquinoline would involve the hydrazino side chain, such as the loss of N₂ or the NH₂ radical.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 8-Hydrazinoquinoline

| m/z Value | Proposed Fragment Ion | Origin (Loss from M⁺) |

|---|---|---|

| 159 | [C₉H₉N₃]⁺ | Molecular Ion (M⁺) |

| 143 | [C₉H₇N₂]⁺ | Loss of NH₂ |

| 131 | [C₉H₉N]⁺ | Loss of N₂ |

| 132 | [C₈H₆N₃]⁺ | Loss of HCN from quinoline ring |

| 104 | [C₈H₆]⁺ | Loss of HCN from [C₉H₇N]⁺ fragment |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for aromatic and nitrogen-containing compounds. rsc.orglibretexts.org

Electrochemical Investigations and Redox Potentials

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox behavior of compounds, providing information on their oxidation and reduction potentials. researchgate.net The quinoline nucleus is electrochemically active and can undergo both oxidation and reduction processes.

Studies on various quinoline derivatives show that they can be electrochemically reduced at the pyridine portion of the ring system. The presence of substituents significantly influences the redox potentials. An electron-donating group like the hydrazino group would be expected to make the quinoline ring easier to oxidize and more difficult to reduce compared to unsubstituted quinoline. The hydrazino group itself can also undergo oxidation. The dihydrochloride hydrate form means that the electrochemical behavior will be highly dependent on the pH of the medium. While specific redox potential data for 8-Hydrazinoquinoline is not widely reported, cyclic voltammetry studies on related nitroquinoline derivatives have been conducted to investigate their electrochemical behavior. researchgate.net

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles and Chelating Properties of 8-Hydrazinoquinoline

8-Hydrazinoquinoline, a derivative of 8-hydroxyquinoline (B1678124), is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. scirp.orgresearchgate.net The key structural features that dictate its chelating properties are the nitrogen atom of the quinoline (B57606) ring and the terminal nitrogen atom of the hydrazino group. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion.

The design of 8-hydrazinoquinoline as a ligand is predicated on the well-established coordinating ability of the quinoline moiety, which provides a rigid backbone for the chelating group. scirp.org The introduction of the hydrazino group (-NHNH2) at the 8-position provides a second donor site, enabling the chelation that is crucial for the stability of the resulting metal complexes. The presence of the hydrazine (B178648) group also introduces the potential for further reactions, such as condensation with aldehydes or ketones to form hydrazone derivatives, which can act as multidentate ligands with enhanced and more diverse coordination capabilities. frontiersin.org

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 8-hydrazinoquinoline typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be controlled to direct the formation of specific complex architectures.

Mononuclear and Binuclear Coordination Compounds

Mononuclear complexes are formed when a single metal ion coordinates with one or more 8-hydrazinoquinoline ligands. The general synthetic route involves mixing a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates) with a solution of 8-hydrazinoquinoline. Depending on the metal-to-ligand molar ratio and the coordination number of the metal ion, complexes with different stoichiometries can be obtained. For instance, in related 8-hydroxyquinoline systems, 1:2 metal-to-ligand ratios are common, leading to the formation of complexes with square planar or octahedral geometries. scirp.org

Binuclear complexes, containing two metal centers, can be synthesized through the use of bridging ligands or by designing ligands that can coordinate to two metal ions simultaneously. While specific examples of binuclear complexes with 8-hydrazinoquinoline as the sole bridging ligand are not extensively documented in the readily available literature, the principles of coordination chemistry allow for the possibility of such structures, potentially involving the bridging of the hydrazino group under specific conditions.

Mixed-Ligand Complex Architectures

Mixed-ligand complexes incorporate 8-hydrazinoquinoline along with one or more different types of ligands in the coordination sphere of the metal ion. This approach allows for the fine-tuning of the electronic and steric properties of the resulting complex. The synthesis of mixed-ligand complexes is typically achieved by reacting a pre-formed metal-ligand complex with 8-hydrazinoquinoline, or by a one-pot reaction involving the metal salt and both ligands. For example, mixed-ligand complexes of transition metals have been synthesized with 8-hydroxyquinoline and other organic ligands, suggesting that similar architectures could be achieved with 8-hydrazinoquinoline. jchemlett.com

Structural Characterization of Metal Complexes

Spectroscopic methods are also crucial for structural elucidation. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure of diamagnetic complexes in solution.

Electronic and Magnetic Properties of Coordination Compounds

The electronic properties of transition metal complexes are largely determined by the d-electron configuration of the metal ion and the nature of the ligand field. UV-Visible spectroscopy is a key technique used to probe the electronic transitions within these complexes. The absorption bands observed in the UV-Vis spectra can be assigned to d-d transitions of the metal ion or to charge-transfer transitions between the metal and the ligand.

The magnetic properties of coordination compounds are dependent on the number of unpaired electrons in the d-orbitals of the central metal ion. fiveable.melibretexts.orglibretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by a magnetic field. fiveable.melibretexts.orglibretexts.org The magnetic susceptibility of a complex can be measured experimentally to determine the effective magnetic moment, which provides information about the spin state of the metal ion.

Table 1: Expected Magnetic Properties of Transition Metal Complexes

| Metal Ion | d-electron configuration | Number of Unpaired Electrons (High Spin) | Number of Unpaired Electrons (Low Spin) | Expected Magnetic Behavior |

| Cr(III) | d³ | 3 | 3 | Paramagnetic |

| Mn(II) | d⁵ | 5 | 1 | Paramagnetic |

| Fe(II) | d⁶ | 4 | 0 | Paramagnetic/Diamagnetic |

| Fe(III) | d⁵ | 5 | 1 | Paramagnetic |

| Co(II) | d⁷ | 3 | 1 | Paramagnetic |

| Ni(II) | d⁸ | 2 | 2 | Paramagnetic |

| Cu(II) | d⁹ | 1 | 1 | Paramagnetic |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic |

Redox Behavior of Metal Complexes and Associated Mechanisms

The redox behavior of metal complexes of 8-hydrazinoquinoline involves the gain or loss of electrons, which can occur at the metal center or at the ligand. Cyclic voltammetry is a powerful electrochemical technique used to study these redox processes. The resulting voltammogram provides information about the redox potentials of the complex, which are indicative of the ease with which the complex can be oxidized or reduced.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

There are no specific published studies that report quantum chemical calculations, such as those using Density Functional Theory (DFT) or ab initio methods, for 8-Hydrazinoquinoline dihydrochloride (B599025) hydrate (B1144303). Such calculations would be essential to determine the molecule's fundamental electronic properties, including its total energy, electron density distribution, and orbital energies.

Molecular Geometry Optimization and Conformation Analysis

Detailed molecular geometry optimization and conformational analysis for 8-Hydrazinoquinoline dihydrochloride hydrate are not available. This type of study would involve computational methods to find the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles that minimize the molecule's energy.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and potential intramolecular charge transfer, has not been reported for this compound. HOMO-LUMO energy gap calculations are critical for understanding a molecule's chemical reactivity and its electronic absorption properties.

Prediction and Correlation of Spectroscopic Properties (IR, UV-Vis, NMR)

There are no available theoretical studies that predict the spectroscopic properties (such as IR, UV-Vis, or NMR spectra) of this compound. Computational spectroscopy is a standard method used to complement and interpret experimental data, but it has not been applied to this specific compound in the existing literature.

Theoretical Analysis of Intermolecular Interactions and Solid-State Phenomena

A theoretical analysis of the intermolecular interactions, such as hydrogen bonding, and other solid-state phenomena for this compound is currently absent from scientific publications. These investigations are crucial for understanding the compound's crystal packing and its physical properties in the solid state.

Applications in Advanced Chemical Sensing and Analytical Methodologies

Chemosensor Development and Molecular Recognition Mechanisms

The development of chemosensors, molecules that signal the presence of a specific analyte through a measurable response, is a significant area of analytical chemistry. Derivatives of 8-hydrazinoquinoline are well-suited for this purpose due to the compound's inherent ability to interact with various chemical species, particularly metal ions.

The fundamental principle behind the use of 8-hydrazinoquinoline derivatives as metal ion sensors lies in their structure as potent chelating agents. Similar to the well-studied 8-hydroxyquinoline (B1678124) (8-HQ), the 8-hydrazinoquinoline molecule features a nitrogen atom in the quinoline (B57606) ring and a donating group at the 8-position (a hydrazine (B178648) group in this case). scirp.orgresearchgate.netscirp.org This specific arrangement allows the molecule to act as a bidentate ligand, meaning it can bind to a central metal ion at two points. scispace.com

The coordination involves the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the hydrazino group. scirp.org This binding event forms a stable five-membered ring with the metal ion, a configuration known as a chelate complex. The formation of this complex alters the electronic properties of the quinoline system, leading to observable changes in its spectroscopic behavior, such as a shift in absorption wavelength (color change) or a change in fluorescence intensity. scirp.orgresearchgate.net Researchers have successfully created chemosensors for various metal ions, including Ni²⁺, Co²⁺, and Zn²⁺, by modifying the core quinoline structure. researchgate.netrsc.org

The selectivity of these sensors for specific metal ions can be fine-tuned by introducing other functional groups to the quinoline or hydrazone structure. This strategic modification influences the ligand's binding affinity, geometry, and the stability of the resulting metal complex, allowing for the preferential detection of one metal ion over others. researchgate.net

Table 1: Examples of Metal Ion Sensing by Quinoline-Based Derivatives

| Derivative Class | Target Ion | Principle of Detection | Observable Change |

| 8-Hydroxyquinoline Azo-compounds | Ni²⁺ | Chelation | Colorimetric (Violet to Orange) |

| Quinoline-based Hydrazone | Co²⁺ | Complex Formation | Colorimetric Change |

| Quinoline-based Hydrazone | Zn²⁺ | Complex Formation | Fluorescence Turn-On |

| 5-Chloromethyl-8-hydroxyquinoline | Fe(II) | Chelation | Colorimetric Change |

This table is generated based on data from studies on related quinoline derivatives. researchgate.netrsc.orgou.ac.lk

Fluorescent sensors are particularly valued for their high sensitivity. The design of such sensors based on the 8-hydrazinoquinoline framework often leverages well-established photophysical mechanisms. nih.gov The quinoline moiety itself can act as a fluorophore, a chemical compound that can re-emit light upon light excitation.

A common signal transduction mechanism is Chelation-Enhanced Fluorescence (CHEF). In its free state, the 8-hydrazinoquinoline derivative might exhibit weak fluorescence. This is often due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) that quench the fluorescence. ou.ac.lk Upon binding to a metal ion, the chelation process restricts these quenching pathways. This restriction enhances the rigidity of the molecule and blocks the non-radiative decay processes, leading to a significant increase in fluorescence intensity—a "turn-on" response. scispace.com

For example, studies on 8-hydroxyquinoline have shown that its weak natural fluorescence is due to ESIPT from the hydroxyl group to the quinoline nitrogen. When a metal ion binds, this proton transfer is blocked, restoring and enhancing fluorescence. ou.ac.lk A similar principle applies to 8-hydrazinoquinoline derivatives, where the interaction of the hydrazine group with a metal ion can modulate the photophysical properties of the quinoline fluorophore. nih.govresearchgate.net The design of these sensors involves creating a system where the analyte (e.g., a metal ion) acts as a switch, turning the fluorescence "on" or "off," or shifting its emission wavelength, providing a clear signal of its presence. researchgate.net

Role as a Derivatization Agent in Advanced Analytical Techniques (e.g., LC-MS)

While research specifically detailing the use of 8-hydrazinoquinoline is limited, extensive studies on its isomer, 2-hydrazinoquinoline (B107646) (HQ), provide a strong proof-of-concept for the utility of the hydrazinoquinoline scaffold as a derivatization agent. nih.govsemanticscholar.orgnih.gov The hydrazine group is highly reactive towards carbonyl compounds (aldehydes and ketones), forming stable hydrazones. nih.govglobethesis.com This reaction is fundamental to its role as a derivatization agent.

In a typical application, 2-hydrazinoquinoline has been used for the simultaneous analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples. nih.gov

For aldehydes and ketones: The reaction is a direct formation of a Schiff base between the hydrazine group of HQ and the carbonyl group of the analyte. nih.govmdpi.com

For carboxylic acids: The process is slightly more complex, requiring activators like triphenylphosphine (B44618) (TPP) and 2,2′-dipyridyl disulfide (DPDS) to facilitate the formation of a hydrazide. mdpi.com

The key advantages of using a hydrazinoquinoline tag are:

Enhanced Ionization: The quinoline ring is readily protonated, significantly improving the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits. globethesis.com

Improved Chromatography: The derivatization adds a bulky, non-polar group to small, polar analytes, improving their retention and separation on reversed-phase LC columns. globethesis.com

Broad Applicability: The reagent can react with a wide range of important metabolites, making it a valuable tool for metabolomic investigations. nih.govsemanticscholar.org

These principles are directly applicable to 8-hydrazinoquinoline, which possesses the same reactive hydrazine group and ionizable quinoline core, positioning it as a potentially effective derivatization agent for LC-MS-based analysis.

Table 2: Comparison of Hydrazine-Based Derivatization Agents

| Derivatization Agent | Target Analytes | Reaction Product | Advantage in LC-MS |

| 2-Hydrazinoquinoline (HQ) | Aldehydes, Ketones, Carboxylic Acids | Hydrazones, Hydrazides | High ionization efficiency, good chromatographic performance |

| 2-Hydrazinopyridine (HP) | Carbonyls, Carboxylic Acids | Hydrazones, Hydrazides | Used for enhancing detection |

| Dansyl Hydrazine (DH) | Carbonyls | Dansylhydrazones | Fluorescent tag, good ionization |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | Dinitrophenylhydrazones | UV-active tag for HPLC |

This table is generated based on data from studies on 2-hydrazinoquinoline and other common derivatization agents. nih.govglobethesis.com

Supramolecular Assembly and Material Science Considerations

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. Quinoline-based compounds, including hydrazone derivatives, are excellent building blocks for creating complex supramolecular assemblies due to their planar structure, potential for π-π stacking, and ability to coordinate with metal ions.

Research on bis-quinoline acyl hydrazones has demonstrated their capacity to form metallo-supramolecular assemblies. In one study, a bis-quinoline acyl hydrazone was shown to form a polymeric array when complexed with Zn²⁺ in a 1:1 ratio. This assembly occurred through the coordination of the zinc ions with the quinoline-hydrazone units of different molecules, linking them into a larger structure. Interestingly, these supramolecular polymers exhibited solid-state fluorescence.

The formation and disassembly of these structures can be controlled by the concentration of the metal ion. For instance, an excess of Zn²⁺ could break down the polymeric array into smaller, discrete 1:2 (ligand:metal) complexes. This controllable assembly and disassembly, coupled with changes in optical properties (like fluorescence), makes these materials promising for applications in smart materials and chemical sensors.

The 8-hydrazinoquinoline structure, with its bidentate chelation site and aromatic quinoline core, possesses the necessary features to participate in such metallo-supramolecular assemblies. The coordination with metal ions can act as the "glue" to form extended polymeric chains or intricate multi-dimensional networks. The resulting materials could have unique photophysical or electronic properties, making them relevant for development in material science, particularly in the creation of emissive materials and chemical-responsive systems.

Q & A

Basic Questions

Q. What are the recommended synthesis methodologies for 8-Hydrazinoquinoline dihydrochloride hydrate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves substituting the hydroxyl group in 8-hydroxyquinoline with hydrazine, followed by hydrochloride salt formation and hydration. Key steps include:

- Hydrazine substitution : React 8-hydroxyquinoline with hydrazine hydrate under reflux in an inert solvent (e.g., ethanol) .

- Salt formation : Treat the intermediate with hydrochloric acid to yield the dihydrochloride form.

- Hydration : Crystallize the product in aqueous conditions to stabilize the hydrate form.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Critical Precautions :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store in a locked, dry environment at room temperature to prevent degradation .

- Spill Management : Decontaminate with soap/water and dispose of waste via approved facilities .

- Emergency Procedures : Immediately contact poison control if ingested or inhaled, and rinse affected areas with water .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- Spectroscopy : UV-Vis (to detect quinoline backbone absorption) and NMR (¹H/¹³C for structural confirmation) .

- Chromatography : HPLC with UV detection (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., expected [M+H]⁺ for C₉H₁₀N₄·2HCl·H₂O) .

Q. How does the hydrate form influence the compound’s stability and solubility?

- Impact of Hydration :

- Stability : The hydrate form may reduce hygroscopicity compared to anhydrous salts, improving shelf life under controlled humidity .

- Solubility : Hydrate formation typically enhances aqueous solubility, critical for in vitro biological assays. Conduct solubility tests in PBS (pH 7.4) and DMSO to validate .

Advanced Questions

Q. How does the hydrazine substituent in 8-hydrazinoquinoline alter its reactivity compared to 8-hydroxyquinoline derivatives?

- Reactivity Differences :

- Chelation Capacity : The hydrazine group enables stronger metal coordination (e.g., Fe³⁺, Cu²⁺) compared to hydroxyl, useful in catalytic studies .

- Functionalization : Hydrazine allows for Schiff base formation with ketones/aldehydes, enabling further derivatization (e.g., hydrazone-linked probes) .

- Redox Activity : Hydrazine groups may participate in redox reactions, requiring inert atmospheres during synthesis to prevent oxidation .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular efficacy)?

- Resolution Strategies :

- Purity Validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities .

- Hydration State Confirmation : TGA/DSC to verify hydrate content, as variability may affect bioactivity .

- Receptor Profiling : Perform competitive binding assays (e.g., Ki determination via radioligand displacement) to clarify selectivity (e.g., dopamine receptor subtypes) .

Q. How can researchers design experiments to investigate the compound’s dual role as a metal chelator and enzyme inhibitor?

- Experimental Design :

- Metal Chelation Studies : Use UV-Vis titration (e.g., bathochromic shifts upon Fe³⁺ binding) and ITC for thermodynamic analysis .

- Enzyme Inhibition Assays : Pair kinetic assays (e.g., Michaelis-Menten plots for IC₅₀) with molecular docking to identify binding sites .

- Cross-Validation : Compare chelation-free controls (e.g., methylated hydrazine derivatives) to isolate enzyme-specific effects .

Q. What advanced computational methods support the prediction of 8-hydrazinoquinoline’s pharmacokinetic properties?

- Computational Approaches :

- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, BBB permeability, and CYP3A4 metabolism .

- Molecular Dynamics (MD) : Simulate hydrate stability in aqueous environments and ligand-receptor binding kinetics .

- Density Functional Theory (DFT) : Calculate redox potentials and electron density maps to predict reactivity hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.